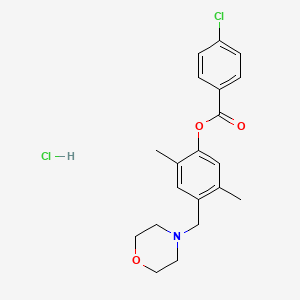
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride
Descripción general
Descripción
The compound "2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride" is a chemical entity that appears to be related to a family of compounds involving morpholine moieties and substituted phenyl groups. While the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds and their synthesis, molecular structures, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of morpholine-containing compounds is well-documented in the provided literature. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate involves photoinduced one-electron reductive β-activation for stereoselective CC bond formation, indicating the potential for complex stereochemistry in the synthesis of related compounds . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride and its enantiopure versions demonstrates the use of aminnation, cyclization, and acidification steps in a nonproton polar solvent, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis. For example, the crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was elucidated, revealing the space group and cell parameters, which could inform the analysis of the molecular structure of the target compound . The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, another related compound, was also determined, providing insights into the dihedral angles between different rings in the molecule .
Chemical Reactions Analysis
The provided papers suggest that morpholine-containing compounds can undergo various chemical reactions. For instance, 2,2-dimethyl-4-chloromethyl-1,2,3,4-tetrahydro-γ-carbolines can rearrange under the influence of nucleophilic reagents to yield different heterocyclic compounds . This indicates that the compound may also participate in nucleophilic substitution reactions or rearrangements.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of similar compounds can provide valuable insights. For example, the synthesis and crystal structure of a related compound revealed its space group, cell parameters, and intramolecular hydrogen bonds, which can influence the compound's physical properties such as solubility and melting point . The bioassay of a morpholine-containing compound as a molluscicidal agent indicates potential biological activity, which could be relevant for the target compound's chemical properties analysis .
Aplicaciones Científicas De Investigación
Metal-to-Ligand Charge Transfer (MLCT) Excited States
Cuprous bis-phenanthroline compounds, featuring metal-to-ligand charge transfer (MLCT) excited states, illustrate the significance of specific structural modifications in enhancing the stability and energy properties of coordination compounds. For instance, disubstitution at certain positions can stabilize the Cu(I) state and increase the energy gap between the MLCT and the ground state, which is pivotal in applications like emissive materials and sensors. This showcases the importance of structural modifications in chemical compounds for achieving desired physical properties, which could be relevant to understanding or developing applications for 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride (D. V. Scaltrito et al., 2000).
BODIPY-Based Materials for OLED Applications
The development of BODIPY-based materials for OLED devices demonstrates the potential of specific chemical frameworks in creating functional materials for electronic applications. The review highlights the structural design and synthesis of BODIPY-based organic semiconductors, suggesting that similar approaches could be explored for developing materials based on 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride for electronic or photonic applications (B. Squeo & M. Pasini, 2020).
Chemical Modification of Biomolecules for Drug Development
Research on the development of new potential drugs among phosphorylated carboxylic acids derivatives highlights the significance of chemical modification in creating compounds with desirable pharmacological properties. This could imply that similar strategies of chemical modification could be employed in the development of pharmaceutical applications for 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride (I. I. Semina et al., 2016).
Amyloid Imaging in Alzheimer's Disease
The development and application of amyloid imaging ligands for Alzheimer's disease provide insight into how specific compounds can be designed and used for diagnostic purposes in neurological conditions. This research area exemplifies the importance of chemical specificity and functionality in developing diagnostic tools, which could be relevant to exploring diagnostic or therapeutic applications of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate hydrochloride (A. Nordberg, 2007).
Mecanismo De Acción
Safety and Hazards
This compound may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated . In case of contact with eyes or skin, it is recommended to flush with plenty of water and get medical aid . If ingested or inhaled, medical aid should be sought immediately .
Propiedades
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3.ClH/c1-14-12-19(25-20(23)16-3-5-18(21)6-4-16)15(2)11-17(14)13-22-7-9-24-10-8-22;/h3-6,11-12H,7-10,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLYDSTWUFFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049749-92-9 | |
| Record name | Benzoic acid, 4-chloro-, 2,5-dimethyl-4-(4-morpholinylmethyl)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049749-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B3033472.png)
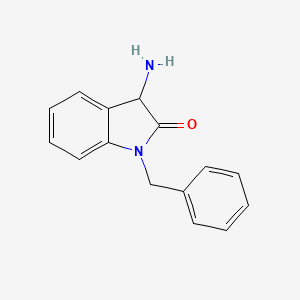
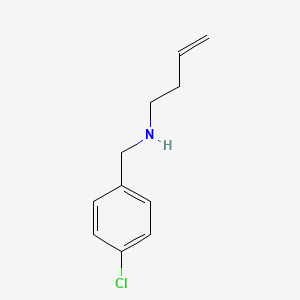
![1-(2-Chlorophenyl)-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B3033478.png)
![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)
![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)
![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)

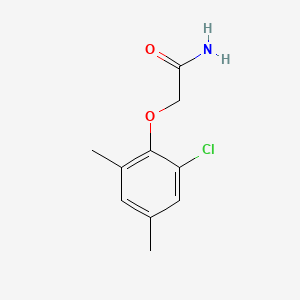
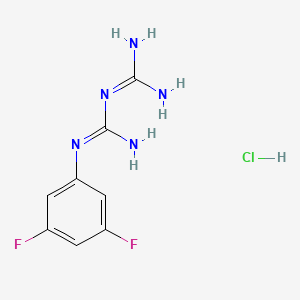
![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)